molecular formula C6H3Cl2NO2 B1301064 2,5-Dichloroisonicotinic acid CAS No. 88912-26-9

2,5-Dichloroisonicotinic acid

Cat. No. B1301064
CAS RN: 88912-26-9
M. Wt: 192 g/mol
InChI Key: GFOVTTQVBDEYPP-UHFFFAOYSA-N
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Patent
US08551990B2

Procedure details

At −75° C., 2,5-dichloropyridine (3.7 g) was added to a solution of butyl lithium (25 ml, 1M) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (5.3 ml) in THF (50 ml) under a nitrogen atmosphere at −75° C. and the reaction mixture stirred for 2 h, poured onto dry ice, and water (50 ml) added. The aqueous phase was washed with diethyl ether; acidified to pH 2 and the white solid filtered off dried to give the product (2.5 g), a known compound, for the next reaction, without further characterization other than ascertaining that the compound was one spot by tlc with the expected molecular weight (M−1) of 190.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C([Li])CCC.CN(C)CCN(C)CCN(C)C.[OH2:26].C1[CH2:31][O:30]CC1>>[Cl:1][C:2]1[CH:7]=[C:6]([C:31]([OH:30])=[O:26])[C:5]([Cl:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.3 mL
Type
reactant
Smiles
CN(CCN(CCN(C)C)C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
The aqueous phase was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
the white solid filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.